molecular formula C28H18N3NaO6S2 B147781 Azocarmine G CAS No. 25641-18-3

Azocarmine G

Cat. No. B147781
CAS RN: 25641-18-3
M. Wt: 579.6 g/mol
InChI Key: LUERODMRBLNCFK-UHFFFAOYSA-M
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Description

Azocarmine G is a dye that has been the subject of various studies due to its applications and interactions with different chemical compounds. It is often used in photocatalytic degradation studies to assess the efficiency of various photocatalysts under visible light irradiation. For instance, a polyaniline/BiYTi2O7 polymer composite has shown a significant increase in the removal efficiency of Azocarmine G, from 3.0% to 78.0% when modified with polyaniline, indicating its potential in wastewater treatment applications .

Synthesis Analysis

Azocarmine G itself is not synthesized in the studies provided, but it is used to test the efficacy of synthesized compounds. Azines, which are organic molecules with a C=N-N=C functional unit, have been synthesized through condensation of hydrazine with ketones and aldehydes, among other methods . Azocalixarenes, which are related to azines, have been synthesized through diazo-coupling reactions, and their chromogenic properties have been explored .

Molecular Structure Analysis

The molecular structure of compounds related to Azocarmine G, such as azines and azocalixarenes, has been extensively studied. Azines have been investigated for their conjugation and tautomerism using computational studies and crystal structure analysis . Azocalixarenes have been characterized by spectroscopic methods and X-ray diffraction, revealing that they adopt specific conformations based on the presence of free phenolic groups .

Chemical Reactions Analysis

The chemical reactions involving Azocarmine G primarily focus on its degradation under photocatalytic conditions. The photocatalytic activity of various compounds, such as TiO2 enhanced by β-cyclodextrin, has been tested for the decoloration of Azocarmine G dye under solar light, achieving high removal rates . The degradation of Azocarmine G follows first-order reaction kinetics, and the presence of H2O2 has been found to promote its photocatalytic degradation .

Physical and Chemical Properties Analysis

The physical and chemical properties of Azocarmine G are inferred from its interactions with photocatalysts. The photocatalytic degradation studies suggest that Azocarmine G can be effectively degraded by various modified photocatalysts, indicating its chemical reactivity under specific conditions . The studies on azocalixarenes provide insights into the complexation and extraction properties of related compounds, showing high affinity for certain metal ions and the influence of pH on their absorption ability . Thermal behaviors of these compounds have also been reported, providing information on their stability and decomposition temperatures .

Scientific Research Applications

1. Wastewater Treatment

Azocarmine G dye is used in studies exploring wastewater treatment methods. Gui Wan-wan (2012) researched hydrolytic acidification-aerobic biological contact oxidation-Fenton oxidation processes for treating Azocarmine G dye wastewater, achieving significant reduction in chemical oxygen demand (COD) and chroma, meeting industry discharge standards (Gui Wan-wan, 2012). Similarly, Jian-Chao Jin and Yun Li (2010) investigated the synergistic action of UV-Fenton catalytic oxidation and nano-TiO2 photocatalytic treatment on Azocarmine G dye wastewater, reaching a 98% decolorization rate and 80% COD removal rate (Jian-Chao Jin & Yun Li, 2010).

2. Analytical Applications

Azocarmine G has applications in analytical chemistry for various assays. For instance, Li Zeng-kui (2012) used azocarmine B to develop a method for determining gentamycin sulfate, with azocarmine reacting with gentamycin sulfate to enhance resonance light scattering signals (Li Zeng-kui, 2012). Moreover, Z. Chen et al. (2005) described a method using azocarmine G in the presence of cetyltrimethylammonium bromide (CTAB) for the determination of DNA, where the resonance light scattering signal of azocarmine G is enhanced by DNA (Z. Chen et al., 2005).

3. Photocatalysis Studies

Azocarmine G is used in photocatalysis research. S. Pitchaimuthu et al. (2014) enhanced the photocatalytic activity of TiO2 using β-cyclodextrin on solar light-assisted decoloration of Azocarmine G dye, demonstrating significant removal efficiency under acidic conditions (S. Pitchaimuthu et al., 2014).

4. Application in Nanotechnology

Azocarmine G finds applications in nanotechnology. Dongyun Zheng et al. (2008) reported a noncovalent approach for dissolving multiwalled carbon nanotubes (MWNTs) in water using azocarmine B, leading to the development of an effective electrochemical nitric oxide sensor (Dongyun Zheng et al., 2008).

Safety And Hazards

Azocarmine G should be handled with care to avoid dust formation and breathing in vapors, mist, or gas. Contact with skin and eyes should be avoided. In case of contact, wash off with soap and plenty of water . It is advised against use in food, drug, pesticide, or biocidal product .

properties

IUPAC Name

sodium;7-phenyl-5-(4-sulfonatoanilino)benzo[a]phenazin-7-ium-3-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H19N3O6S2.Na/c32-38(33,34)20-12-10-18(11-13-20)29-25-17-27-28(22-15-14-21(16-23(22)25)39(35,36)37)30-24-8-4-5-9-26(24)31(27)19-6-2-1-3-7-19;/h1-17H,(H2,32,33,34,35,36,37);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUERODMRBLNCFK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[N+]2=C3C=C(C4=C(C3=NC5=CC=CC=C52)C=CC(=C4)S(=O)(=O)[O-])NC6=CC=C(C=C6)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H18N3NaO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

579.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azocarmine G

CAS RN

25641-18-3
Record name Benzo[a]phenazinium, 7-phenylsulfo-5-[(4-sulfophenyl)amino]-, inner salt, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hydrogen 7-phenylsulphonato-5-[(4-sulphonatophenyl)aminobenzo[a]phenazinium, sodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.856
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
623
Citations
AA El-Samak, D Ponnamma, MK Hassan… - Microporous and …, 2022 - Elsevier
… The PS/ZnO composite showed 95% degradation efficiency when irradiated with natural sunlight for Azocarmine G dye. This study addresses the correlation of porous structural …
Number of citations: 7 www.sciencedirect.com
T Murakami, T MURAKAMI, N Mahmut… - Archives of histology …, 1997 - jstage.jst.go.jp
… A, which was additionally stained with azocarmine G. Inset in B … azocarmine G or luxol fast blue MBS, so that the dark neurons (large arrowheads) are stained solely with azocarmine G …
Number of citations: 11 www.jstage.jst.go.jp
S Pitchaimuthu, G Lakshmi… - Journal of Advanced …, 2014 - jacsdirectory.com
The photocatalytic activity of TiO 2 is enhanced by the addition of β-cyclodextrin (β-CD) on decoloration of azocarmine G (AZG) dye under solar light irradiation. The morphologies, …
Number of citations: 9 jacsdirectory.com
Z Meguellati, N Ghemmit, R Brahimi - Water, Air, & Soil Pollution, 2023 - Springer
… Batch experiments were carried out to investigate the adsorption of Azocarmine G onto MgAl-LDH and MgFe-LDH in aqueous medium. For this aim, 200 ppm of the azocarmine G stuck …
Number of citations: 0 link.springer.com
SA Khana, P Shyamala, KR Kumara… - J. Indian Chem …, 2018 - researchgate.net
… the preconcentration and extraction of azocarmine G (ACG) has … In this method the dye azocarmine G was extracted into the … Under optimum conditions the linear range of azocarmine G …
Number of citations: 3 www.researchgate.net
Z Chen, F Ren, S Si, X Liao, W Ding, J Liu - Journal of Central South …, 2005 - Springer
A new method for the determination of DNA was developed with azocarmine G(AG) in the presence of cetyltrimethylammonium bromide(CTAB) by the resonance light scattering (RLS) …
Number of citations: 2 link.springer.com
J **, Y Li - … 4th International Conference on Bioinformatics and …, 2010 - ieeexplore.ieee.org
… photocatalytic to treat Azocarmine G dye wastewater was researched. The results show that the best conditions for the treatment of 250mL Azocarmine G dye wastewater are: the …
Number of citations: 2 ieeexplore.ieee.org
J Luan, Y Shen, S Wang, N Guo - Polymers, 2017 - mdpi.com
… of Azocarmine G under visible light irradiation. Additionally, the Azocarmine G removal efficiency … and mineralization of Azocarmine G was observed. The photocatalytic degradation of …
Number of citations: 13 www.mdpi.com
S Bonan, G Fedrizzi, S Menotta, C Elisabetta - Dyes and Pigments, 2013 - Elsevier
… red, sunset yellow, ponceau 6R and azocarmine G were from Sigma–Aldrich (Steinheim, … Group B contains illegal dyes azocarmine B, azocarmine G, ponceau 2R and ponceau 6R. …
Number of citations: 204 www.sciencedirect.com
JM Yang, HC Chiu - Journal of Membrane Science, 2012 - Elsevier
… The structures of these membranes are identified with azocarmine G. The various membranes are immersed in KOH (aq) solution to form polymer electrolyte membranes and then the …
Number of citations: 126 www.sciencedirect.com

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